molecular formula C8H17NO2S B015049 D,L-Buthionine CAS No. 4378-14-7

D,L-Buthionine

货号: B015049
CAS 编号: 4378-14-7
分子量: 191.29 g/mol
InChI 键: LAXXPOJCFVMVAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D,L-Buthionine (CAS 3343-64-4) is a synthetic sulfur-containing amino acid derivative with the molecular formula C₈H₁₇NO₂S and a molecular weight of 191.29 g/mol. Structurally, it is the racemic mixture of the D- and L-isomers of S-butyl-homocysteine. This compound is primarily recognized for its role in modulating glutathione (GSH) synthesis by inhibiting γ-glutamylcysteine ligase (γ-GCL), the rate-limiting enzyme in GSH biosynthesis . Its ability to deplete intracellular glutathione has made it a tool for studying oxidative stress and apoptosis in cellular models .

准备方法

Synthetic Pathways for D,L-Buthionine Sulfoximine

The synthesis of this compound sulfoximine begins with the sulfoximination of methionine analogs. Griffith et al. (1979) pioneered the synthesis of BSO by modifying the side chain of methionine sulfoximine to enhance its inhibitory potency against γ-glutamylcysteine synthetase . The key steps include:

  • Sulfoximination of L-Buthionine :
    L-Buthionine is treated with hydroxylamine-O-sulfonic acid under alkaline conditions to introduce the sulfoximine group. This reaction proceeds via nucleophilic substitution at the sulfur atom, yielding a racemic mixture of this compound sulfoximine .

  • Isomer Separation :
    The resultant diastereomers are separated using chiral high-performance liquid chromatography (HPLC). A solvent system comprising hexane-isopropanol (80:20 v/v) with 0.1% trifluoroacetic acid resolves the four stereoisomers of BSO, including L-buthionine (R)-sulfoximine and L-buthionine (S)-sulfoximine .

Table 1: Synthetic Conditions for BSO Diastereomers

ParameterDetailsReference
Starting MaterialL-Buthionine
ReagentHydroxylamine-O-sulfonic acid
Solvent SystemChiral HPLC: Hexane-isopropanol-TFA
Yield (L-S isomer)32% after crystallization

Isolation and Purification Techniques

Crystallization of L-Buthionine (R)-Sulfoximine

The L-(R) isomer is isolated by repeated crystallization of L-buthionine (SR)-sulfoximine from water. The process exploits differential solubility: the L-(R) isomer crystallizes preferentially, while the L-(S) isomer remains in the mother liquor .

Isolation of L-Buthionine (S)-Sulfoximine

The L-(S) isomer is obtained by dissolving the residual mixture in ethanol and adding trifluoroacetic acid to form a stable trifluoroacetate salt. Subsequent hexane precipitation yields crystalline L-(S)-sulfoximine with >98% purity .

Table 2: Crystallization Parameters

IsomerSolvent SystemPurityYield
L-(R)-sulfoximineWater95%28%
L-(S)-sulfoximineEthanol/hexane + TFA98%41%

Structural Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the absolute configuration of L-buthionine (R)-sulfoximine. Key structural parameters include:

  • Bond Lengths : S–N (1.65 Å), S–O (1.45 Å)

  • Bond Angles : N–S–C (105.2°), O–S–C (106.8°)

Spectroscopic Validation

  • NMR : 1H^1H NMR (D2 _2O) shows distinct peaks for the butyl chain (δ 1.35–1.50 ppm) and sulfoximine NH (δ 7.2 ppm) .

  • Mass Spectrometry : ESI-MS m/z 223.1 [M+H]+^+ for the free base .

Formulation and Stability

In Vivo Formulation

For animal studies, BSO hydrochloride is dissolved in dimethyl sulfoxide (DMSO) and diluted with PEG300 and Tween 80 to enhance solubility. A typical formulation includes:

  • DMSO :PEG300:Tween 80 (1:2:1 v/v)

  • Final Concentration : 10 mM in saline .

Table 3: Solubility Profile of BSO Hydrochloride

SolventSolubility (mg/mL)Notes
Water100Stable for 24 h at 4°C
DMSO<1Limited solubility
PEG30050Requires sonication

Analytical Methods for Quality Control

HPLC Purity Assessment

Analytical HPLC using a C18 column (4.6 × 250 mm, 5 μm) with a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 min) achieves baseline separation of BSO isomers. Retention times:

  • L-(R)-sulfoximine: 12.3 min

  • L-(S)-sulfoximine: 14.7 min .

Stability Testing

BSO hydrochloride remains stable for 6 months at -20°C when stored in airtight containers with desiccants. Degradation products (e.g., sulfonic acid derivatives) are detectable via HPLC at levels <2% .

Applications in Preclinical Research

BSO’s utility in depleting intracellular GSH has been validated in murine xenograft models. Continuous intravenous infusion at 300–600 mg/kg/day reduces tumor GSH levels by >95%, potentiating the efficacy of chemotherapeutics like doxorubicin . In neuroscience, systemic BSO administration increases striatal NGF/TrkA signaling, highlighting its role in modulating oxidative stress responses .

化学反应分析

Types of Reactions: D,L-Buthionine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of sulfides.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, usually under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents, often under neutral or slightly basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Cancer Research

Mechanism of Action
BSO inhibits the synthesis of GSH, leading to decreased intracellular GSH levels. This depletion can sensitize cancer cells to chemotherapeutic agents, particularly those that rely on GSH for detoxification.

Case Study: Reversal of Drug Resistance
A study demonstrated that BSO could reverse multidrug resistance in tumor models. In athymic nude mice with human fibrosarcoma xenografts, BSO treatment significantly reduced GSH levels in both sensitive and resistant tumors. When combined with doxorubicin, BSO restored the drug's efficacy against MRP-expressing tumors, achieving a 63% overall response rate, compared to no significant activity when doxorubicin was used alone .

Tumor Model Response Rate with Doxorubicin Alone Response Rate with Doxorubicin + BSO
HT1080 (sensitive)50%63%
HT1080/DR4 (resistant)No significant activity63%

Plant Biology

Enhancement of Somatic Embryo Development
BSO has been utilized in plant tissue culture to improve somatic embryo development. In a study involving white spruce (Picea glauca), BSO treatment resulted in a tripling of embryogenic output by increasing the number of morphologically normal embryos produced . The use of BSO shifted the total glutathione pool towards its oxidized form (GSSG), promoting better embryo quality and conversion rates.

Cell Line Embryos Produced per 100 mg Tissue Conversion Frequency Improvement
WS165 to 154Increased
WS259 to 130Enhanced root emergence

Oxidative Stress Studies

Role in Hypertension Research
BSO has been studied for its effects on oxidative stress related to hypertension. In experiments with Wistar albino rats, BSO administration demonstrated significant changes in blood pressure and renal function when combined with nitric oxide synthase inhibitors. The study highlighted the role of oxidative stress in hypertension development and the potential for BSO to modulate these effects .

Treatment Group Blood Pressure Change Sodium Reabsorption (%)
ControlBaseline100%
L-NNAIncreasedReduced
BSOModerate IncreaseEnhanced
L-NNA + BSOSignificant IncreaseImproved

Toxicology and Radiobiology

Potentiation of Radiation Effects
Research has shown that BSO can enhance the effects of radiation therapy by depleting GSH levels in cells. This depletion increases susceptibility to radiation-induced damage, making it a potential adjuvant in radiotherapy protocols .

作用机制

D,L-Buthionine exerts its effects primarily by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the synthesis of glutathione. By reducing glutathione levels, this compound increases cellular oxidative stress, leading to apoptosis in cancer cells. This mechanism makes it a valuable adjunct in cancer treatment, particularly in combination with other chemotherapeutic agents.

相似化合物的比较

L-Buthionine Sulfoximine (BSO)

  • Structure and Function : BSO (NSC 326231) is a sulfoximine derivative of L-buthionine and a well-characterized irreversible inhibitor of γ-GCL. Unlike D,L-Buthionine, BSO directly binds to the enzyme’s active site, leading to prolonged glutathione depletion .
  • Efficacy : Studies show that BSO reduces intracellular GSH to undetectable levels within 12–24 hours at concentrations of 5–200 mM . In contrast, this compound achieves 50% inhibition of γ-GCL activity at lower concentrations, suggesting higher potency in enzyme modulation .
  • Applications : BSO is widely used in cancer research to sensitize tumors to chemotherapy and radiation by exacerbating oxidative stress . This compound, however, is less studied in therapeutic contexts but shows promise in mechanistic studies of redox biology .

L-Methionine and Derivatives

  • Structural Similarities: L-Methionine (C₅H₁₁NO₂S) shares a sulfur-containing backbone with this compound but lacks the extended alkyl chain (butyl group). This structural difference impacts their biological interactions.
  • Oxidative Reactivity : Oxidation studies using [FeIII-Salen]Cl complexes reveal that L-Buthionine reacts more slowly than L-Methionine due to steric hindrance from its longer side chain, highlighting differences in redox behavior .

Zinc L-Carnosine

  • Antioxidant Mechanisms: Zinc L-Carnosine protects cells from BSO-induced oxidative stress by upregulating metallothionein and superoxide dismutase (SOD1), whereas this compound exacerbates oxidative damage by depleting GSH . This contrast underscores the dual roles of sulfur-containing compounds as either pro-oxidants or antioxidants depending on their mechanisms.

Other NSA Derivatives

  • Inhibitory Specificity : Among straight-chain, sulfur-containing NSA derivatives, this compound stands out for its low dissociation constant (kD) and high γ-GCL inhibition efficiency compared to shorter-chain analogs like L-Ethionine .

Data Table: Key Comparative Metrics

Compound Molecular Formula γ-GCL Inhibition (IC₅₀) Glutathione Depletion Key Applications
This compound C₈H₁₇NO₂S ~50% at low conc. Moderate Redox biology research
L-Buthionine Sulfoximine (BSO) C₇H₁₄N₂O₃S Irreversible Complete Chemotherapy sensitization
L-Methionine C₅H₁₁NO₂S N/A None Methylation pathways
Zinc L-Carnosine C₉H₁₂N₄O₃Zn N/A N/A Antioxidant therapy

Key Research Findings

  • This compound’s inhibition of γ-GCL is concentration-dependent and reversible, unlike BSO’s irreversible action .
  • Multiplex assays using this compound confirm its utility in distinguishing glutathione-specific cytotoxicity from general cell death mechanisms .

生物活性

D,L-Buthionine-(S,R)-sulfoximine (BSO) is a potent inhibitor of glutathione (GSH) biosynthesis, primarily affecting the enzyme γ-glutamylcysteine synthetase. This compound has garnered attention for its role in cancer research, particularly in overcoming drug resistance in tumor cells. The biological activity of BSO is primarily characterized by its ability to modulate intracellular GSH levels, which has significant implications for therapeutic strategies against various cancers.

BSO functions by irreversibly inhibiting the synthesis of GSH, a critical antioxidant that protects cells from oxidative stress and is involved in detoxifying chemotherapeutic agents. By depleting GSH levels, BSO enhances the sensitivity of cancer cells to certain chemotherapeutic drugs. The following mechanisms have been identified:

  • Inhibition of Drug Resistance : BSO has been shown to reverse multidrug resistance (MDR) in various cancer cell lines by reducing GSH levels, which are necessary for the function of multidrug resistance proteins (MRPs) that extrude drugs from cells .
  • Increased Oxidative Stress : The depletion of GSH leads to increased oxidative stress within cancer cells, rendering them more susceptible to cytotoxic agents .
  • Enhanced DNA Cross-linking : BSO treatment has been associated with increased DNA cross-linking induced by bifunctional alkylating agents, thereby enhancing their cytotoxic effects .

In Vivo Studies

  • Tumor Models : In a study involving athymic nude mice with human fibrosarcoma xenografts, BSO administration led to a significant reduction in GSH levels in both plasma and tumors. When combined with doxorubicin, BSO restored the drug's efficacy against MRP-expressing tumors, achieving an overall response rate of 63% .
  • Breast Cancer Cells : Another study demonstrated that inhibiting glutamate cysteine ligase (GCL) activity with BSO during exposure to 2-deoxy-D-glucose sensitized human breast cancer cells to cytotoxicity. This was accompanied by increased markers of oxidative stress, indicating that BSO can enhance the effects of metabolic inhibitors in cancer therapy .

In Vitro Studies

  • Melanoma Cell Line : Research on RPMI 8322 human melanoma cells showed that pretreatment with BSO significantly enhanced the cytotoxicity of melphalan and nitrogen mustard, correlating with increased DNA cross-linking without affecting cell proliferation rates . This suggests that BSO can be an effective adjunct in chemotherapy regimens targeting resistant melanoma.

Summary of Findings

Study TypeCell Line/Tumor ModelTreatmentKey Findings
In VivoHT1080/DR4 TumorsBSO + DoxorubicinRestored drug response; 63% overall response rate
In VivoBreast Cancer CellsBSO + 2-Deoxy-D-GlucoseIncreased oxidative stress; enhanced cytotoxicity
In VitroRPMI 8322 MelanomaBSO + Alkylating AgentsEnhanced cytotoxicity; increased DNA cross-linking

Toxicological Considerations

While BSO is a valuable tool for sensitizing cancer cells to chemotherapy, its use must be carefully considered due to potential toxicity. Studies have indicated that high doses can lead to adverse effects, including kidney toxicity and immunotoxicity . Therefore, dosing strategies should aim to maximize therapeutic benefit while minimizing risks.

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing D,L-Buthionine in experimental settings?

  • Methodological Answer : Synthesis typically involves chemical condensation of cysteine derivatives with alkyl halides. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity analysis. For reproducibility, experimental protocols must detail reaction conditions (temperature, solvent, stoichiometry) and validation against reference spectra .

Q. How can researchers validate the efficacy of this compound in glutathione depletion studies?

  • Methodological Answer : Use cell-based assays (e.g., HepG2 or primary hepatocytes) to measure intracellular glutathione levels via Ellman’s assay or LC-MS. Include positive controls (e.g., BSO, a known glutathione inhibitor) and account for cell viability using MTT assays. Dose-response curves and time-course studies are critical to establish dynamic range and temporal effects .

Q. What literature sources are essential for contextualizing this compound’s role in oxidative stress research?

  • Methodological Answer : Prioritize primary literature from journals like Free Radical Biology and Medicine or Redox Biology. Use specialized databases (e.g., SciFinder, PubMed) with keywords like “glutathione synthesis inhibition” or “ROS modulation.” Cross-reference citations in review articles to identify foundational studies and recent advances .

Advanced Research Questions

Q. How should experimental designs address conflicting data on this compound’s off-target effects in mammalian systems?

  • Methodological Answer : Employ orthogonal validation techniques (e.g., CRISPR-based gene editing to knock out alternative glutathione pathways) and multi-omics approaches (transcriptomics/proteomics) to identify unintended targets. Use the FINER criteria to refine hypotheses: ensure feasibility by piloting small-scale screens and assess relevance through mechanistic studies .

Q. What strategies optimize this compound delivery in in vivo models while minimizing toxicity?

  • Methodological Answer : Conduct pharmacokinetic studies to determine bioavailability and tissue distribution. Use nanoparticle encapsulation or prodrug formulations to enhance stability. Monitor toxicity via serum biomarkers (ALT/AST for liver damage) and histological analysis. Compare routes of administration (intraperitoneal vs. oral) for efficacy-toxicity trade-offs .

Q. How can researchers reconcile discrepancies in this compound’s potency across different cell lines?

  • Methodological Answer : Standardize culture conditions (e.g., media composition, passage number) and quantify baseline glutathione levels in each cell line. Use RNA-seq to identify variability in γ-glutamylcysteine synthetase (GCL) expression, the enzyme targeted by this compound. Include isogenic cell lines to isolate genetic factors .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and use ANOVA for multi-group comparisons. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: provide step-by-step synthesis procedures, instrument calibration details, and raw data in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data deposition in repositories like Zenodo or Figshare .

Q. Ethical and Collaborative Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes, report exclusion criteria, and disclose humane endpoints. Obtain approval from institutional animal care committees (IACUC) and include statements on compliance in the manuscript’s ethics section .

Q. How can interdisciplinary teams streamline research on this compound’s therapeutic potential?

  • Methodological Answer : Define roles using a Gantt chart to allocate tasks (e.g., chemists for synthesis, biologists for assays). Hold weekly data review meetings to align interpretations. Use collaborative platforms (e.g., LabArchives) for real-time data sharing and version control. Cite contributions transparently in authorship agreements .

属性

IUPAC Name

2-amino-4-butylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXXPOJCFVMVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955062
Record name 2-Amino-4-(butylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-14-7
Record name Buthionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(butylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D,L-Buthionine
Reactant of Route 2
Reactant of Route 2
D,L-Buthionine
Reactant of Route 3
Reactant of Route 3
D,L-Buthionine
Reactant of Route 4
Reactant of Route 4
D,L-Buthionine
Reactant of Route 5
Reactant of Route 5
D,L-Buthionine
Reactant of Route 6
Reactant of Route 6
D,L-Buthionine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。